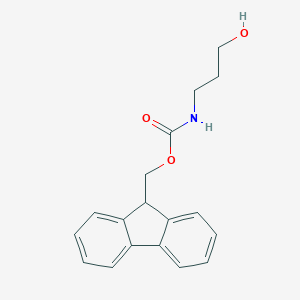

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine

Descripción general

Descripción

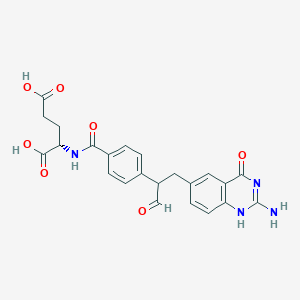

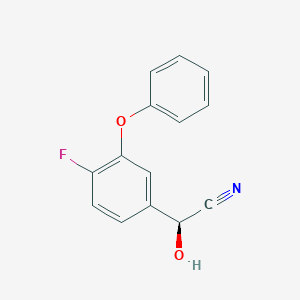

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine, also known as 4-F-3-PB-CN, is a synthetic organic compound that has been used in various scientific research applications. It is a versatile reagent that is used for the synthesis of a variety of compounds. It is also used as a building block for the synthesis of other complex molecules. 4-F-3-PB-CN is a relatively stable compound and is relatively easy to handle and store.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde : This compound is synthesized through a series of chemical reactions starting from 4-fluoro-3-phenoxytoluene, which is chlorinated and then reacted to produce 4-Fluoro-3-phenoxybenzaldehyde with a high purity. This process demonstrates the compound's versatility as an intermediate in organic synthesis (Zhao Wenxian et al., 2005).

Detection in Honey Samples : A method using ultrasonically assisted extraction and gas chromatography for the sensitive detection of 4-fluoro-3-phenoxybenzaldehyde cyanohydrin and its related compounds in honey samples was developed, showcasing its importance in food safety and chemical analysis (Jinhui Zhou et al., 2007).

Biochemical Applications

Insecticidal Activity : Certain derivatives containing the phenoxyfluorophenyl group, synthesized from 4-Fluoro-3-phenoxybenzaldehyde, exhibit low insecticidal activity against crop pests, indicating potential agricultural applications (T. Mohan et al., 2004).

Anticancer Research : Fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, have been studied for their anticancer properties, showing the potential of these compounds in medical research (N. Lawrence et al., 2003).

Enzymatic Studies

Hydroxynitrile Lyase Catalysis : The enzyme hydroxynitrile lyase from Manihot esculenta has been used in catalysis with various aromatic aldehydes including 4-Fluoro-3-phenoxybenzaldehyde to yield cyanohydrins, demonstrating the compound's role in biotechnological applications (H. Bühler et al., 2003).

Material Science

Conductive Polymers : Research into bis-aldehyde monomers, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, for the synthesis of electrically conductive polyazomethines has been conducted, illustrating its utility in creating new materials for electronic applications (A. Hafeez et al., 2019).

Analytical Chemistry

Fluoride Detection : Studies on HBT-based chemosensors for fluoride detection have utilized compounds including 4-Fluoro-3-phenoxybenzaldehyde, highlighting its application in environmental monitoring and analytical chemistry (Shudi Liu et al., 2015).

Propiedades

IUPAC Name |

(2S)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIOXXUKFQPTJS-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@@H](C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510254 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Fluoro-3-phenoxybenzaldehyde-cyanhydrine | |

CAS RN |

81496-30-2 | |

| Record name | (2S)-(4-Fluoro-3-phenoxyphenyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.